2-{[4-(4-ethoxyphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid
Description
The compound 2-{[4-(4-ethoxyphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid features a 1,2,4-triazole core substituted at position 4 with a 4-ethoxyphenyl group and at position 5 with a pyridin-4-yl moiety. This structure is part of a broader class of 1,2,4-triazole derivatives, which are widely studied for their antimicrobial, anti-inflammatory, and antioxidant activities .
Properties
IUPAC Name |
2-[[4-(4-ethoxyphenyl)-5-pyridin-4-yl-1,2,4-triazol-3-yl]sulfanyl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O3S/c1-2-24-14-5-3-13(4-6-14)21-16(12-7-9-18-10-8-12)19-20-17(21)25-11-15(22)23/h3-10H,2,11H2,1H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQRILHUFQAOUSP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)O)C3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as 5-(4-pyridinyl)-1,2,4-triazole derivatives, have been found to interact with alpha-synuclein (α-syn), a protein implicated in neurodegenerative disorders.
Mode of Action
Based on the structural similarity to 5-(4-pyridinyl)-1,2,4-triazole derivatives, it may interact with its target protein, α-syn, and inhibit its aggregation. This inhibition could potentially prevent the formation of harmful protein aggregates that contribute to neurodegeneration.
Biochemical Pathways
It’s plausible that it could influence the aggregation pathway of α-syn, given the potential interaction between the compound and α-syn. This could have downstream effects on neuronal health and function, particularly in the context of neurodegenerative disorders.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Triazole Ring
Modifications at Position 4
- This analog may exhibit reduced solubility due to the absence of the polar ethoxy group .
- 4-Phenyl analog (): The lack of an ethoxy group decreases polarity, likely reducing aqueous solubility compared to the target compound. This structural simplicity may impact pharmacokinetic properties .
- Degradation studies under acidic/alkaline conditions show cleavage of the morpholinium counterion to form the free acetic acid derivative, highlighting the importance of the acetic acid group in stability .
Modifications at Position 5
- Pyridin-3-yl and Pyridin-2-yl analogs (): Substituting pyridin-4-yl with pyridin-3-yl or pyridin-2-yl alters hydrogen-bonding and π-π stacking interactions. For example, 2-{[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide () demonstrates how positional isomerism influences biological activity and receptor binding .
Variations in the Sulfanyl-Linked Moiety
- Acetonitrile and Hydrazide Derivatives (): Replacing acetic acid with acetonitrile (e.g., 2-((4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)acetonitrile, 5o in ) or hydrazide (e.g., 893727-39-4 in ) modifies reactivity and solubility. Acetonitrile derivatives (melting point 237–240°C) exhibit higher thermal stability but lower solubility in polar solvents compared to acetic acid analogs .
Physicochemical and Stability Comparisons
Melting Points and Solubility
Stability Under Stress Conditions
- Degradation Pathways : The morpholinium salt of a related compound () undergoes hydrolysis under acidic conditions to form the acetic acid derivative, emphasizing the stability of the carboxylic acid group. UV radiation and oxidative stress (H₂O₂) accelerate degradation, suggesting the need for protective formulations .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
